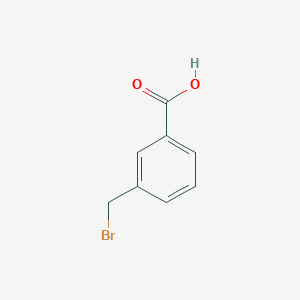

3-(Bromomethyl)benzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 57780. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(bromomethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4H,5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPAHNNMUYOHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288838 | |

| Record name | 3-(bromomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6515-58-8 | |

| Record name | 6515-58-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(bromomethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Bromomethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Bromomethyl)benzoic acid CAS number and structure

An In-Depth Technical Guide to 3-(Bromomethyl)benzoic Acid

For researchers, scientists, and drug development professionals, this compound is a valuable bifunctional building block essential for a wide range of synthetic applications. Its unique structure, featuring both a carboxylic acid and a reactive bromomethyl group, offers dual functionality for constructing complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and core applications.

Chemical Identity and Structure

This compound is an aromatic compound that serves as a versatile intermediate in organic synthesis.[1][2][3] The presence of a carboxylic acid on the benzene ring and a bromomethyl substituent at the meta-position allows for sequential and site-specific reactions, making it a crucial component in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1]

The structure consists of a benzoic acid core with a bromomethyl group (-CH₂Br) at the 3-position of the benzene ring.

Physicochemical Properties

The compound is typically supplied as a stable, off-white to white crystalline solid.[1][3][5] Its key quantitative properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₂ | [1][3][4] |

| Molecular Weight | 215.04 g/mol | [1][2][3] |

| Melting Point | 151–152 °C | [1][3][5] |

| Boiling Point | ~338.1 °C (Predicted) | [1][3] |

| Density | ~1.635 g/cm³ (Predicted) | [1][3] |

| Purity | ≥98% | [1] |

| Appearance | Off-white to white crystalline solid | [1][3] |

| Solubility | Soluble in DMSO and methanol | [1][3][5] |

| pKa | 4.08 ± 0.10 (Predicted) | [3] |

Experimental Protocols: Synthesis

The most common method for synthesizing this compound is through the radical bromination of the corresponding methyl-substituted aromatic compound, m-toluic acid.[6]

Protocol 1: Synthesis using N-Bromosuccinimide (NBS) and a Radical Initiator

This procedure involves the side-chain bromination of m-toluic acid using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Materials:

-

m-Toluic acid (10 g, 73.4 mmol)[7]

-

N-Bromosuccinimide (NBS) (13.72 g, 77.07 mmol)[7]

-

2,2'-Azo-bis-(2-methylpropionitrile) (AIBN) (0.2 g)[7]

-

Anhydrous carbon tetrachloride (75 mL)[7]

-

Water

Procedure:

-

Dissolve m-toluic acid in anhydrous carbon tetrachloride in a reaction flask.[7]

-

Add N-bromosuccinimide and the AIBN initiator to the mixture.[7]

-

Heat the reaction mixture to reflux for approximately 20 minutes.[7]

-

Once the reaction is complete, filter the warm mixture to remove the succinimide byproduct.[7]

-

Wash the organic filtrate with water (15 mL), dry it over sodium sulfate, and filter again.[7]

-

Evaporate the solvent under reduced pressure to yield the crude product.[7]

-

Recrystallize the crude solid from a fivefold amount of carbon tetrachloride to obtain pure this compound. A yield of approximately 80.5% can be expected.[7]

Caption: Synthesis workflow for this compound.

Reactivity and Applications

The synthetic utility of this compound stems from its two distinct reactive sites, which can be addressed with high selectivity.

-

Bromomethyl Group : The benzylic bromide is highly reactive towards nucleophiles, making it an excellent electrophile for Sₙ2 reactions. This allows for the facile introduction of various functional groups by reaction with amines, thiols, azides, and other nucleophiles.[1][8]

-

Carboxylic Acid Group : This group can undergo standard reactions such as esterification, amidation, or reduction to an alcohol. It also directs electrophilic aromatic substitution to the meta-position, although the bromomethyl group can also influence reactivity.

This dual reactivity makes it a key intermediate for building more complex molecules, including pharmaceutical scaffolds and ligands for catalysis.[8] Derivatives of this compound are valuable reactants in the synthesis of certain herbicides.[6]

Caption: Key reaction pathways for this compound.

Safety and Handling

According to its Globally Harmonized System (GHS) classification, this compound is associated with the GHS07 pictogram, indicating it can be harmful or an irritant.[3]

-

Hazard Statements : H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[3]

-

Precautions : Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as gloves, safety goggles, and a lab coat.[1] Store in a cool, dry, well-ventilated area, sealed from moisture and light.[1][3]

References

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. This compound , 98% , 6515-58-8 - CookeChem [cookechem.com]

- 3. This compound | 6515-58-8 [chemicalbook.com]

- 4. usbio.net [usbio.net]

- 5. nbinno.com [nbinno.com]

- 6. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]

An In-depth Technical Guide to 3-(Bromomethyl)benzoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Bromomethyl)benzoic acid is a versatile bifunctional molecule widely utilized in organic synthesis. Its structure, featuring both a carboxylic acid and a reactive bromomethyl group, makes it a valuable building block for the synthesis of a diverse range of more complex molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1] The presence of two distinct functional groups allows for sequential and regioselective reactions, providing a strategic advantage in multi-step synthetic routes. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications as a key synthetic intermediate.

Core Physical and Chemical Properties

This compound is typically an off-white solid at room temperature.[2][3] Its key physical and chemical properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₇BrO₂ | [2] |

| Molecular Weight | 215.04 g/mol | [2] |

| CAS Number | 6515-58-8 | [2] |

| Appearance | Off-white solid | [2][3] |

| Melting Point | 151-152 °C | [2] |

| Boiling Point (Predicted) | 338.1 ± 25.0 °C | [2] |

| Density (Predicted) | 1.635 ± 0.06 g/cm³ | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

| pKa (Predicted) | 4.08 ± 0.10 | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectral data based on its structure and available information.

¹H NMR Spectroscopy

A ¹H NMR spectrum of this compound synthesized from m-toluic acid has been reported with the following chemical shifts (400 MHz, CDCl₃): δ 7.93 (m, 2H), 7.43 (m, 2H), 4.55 (s, 2H).[4]

¹³C NMR Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid group, including a broad O-H stretch and a strong C=O stretch, as well as absorptions corresponding to the aromatic ring and the C-Br bond.

Mass Spectrometry

A mass spectrum for this compound is not widely published. However, based on the fragmentation patterns of similar molecules like benzoic acid and its derivatives, the molecular ion peak [M]+ at m/z 122 is expected for benzoic acid, with a prominent fragment at m/z 105 due to the loss of the hydroxyl radical.[5] For this compound, the molecular ion peak would be expected at m/z 214 and 216 (due to the isotopes of bromine). Common fragmentation would likely involve the loss of Br, COOH, and the entire bromomethyl group.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the radical bromination of m-toluic acid.[4]

Materials:

-

m-Toluic acid

-

N-Bromosuccinimide (NBS)

-

tert-Butyl peroxybenzoate

-

Carbon tetrachloride (CCl₄)

Procedure:

-

In a round-bottom flask, a mixture of m-toluic acid (15.0 g, 110 mmol), N-bromosuccinimide (19.60 g, 110 mmol), and tert-butyl peroxybenzoate (2.1 mL, 110 mmol) is prepared in carbon tetrachloride (50 mL).[4]

-

The reaction mixture is heated to reflux and stirred overnight.[4]

-

Upon completion of the reaction, the mixture is cooled to room temperature and concentrated under reduced pressure.[4]

-

The resulting residue is washed with carbon tetrachloride and subsequently filtered under vacuum.[4]

-

The filtrate is then evaporated to dryness to yield the this compound product as a white solid.[4]

Purification by Recrystallization

Recrystallization is an effective method for purifying the crude this compound.

Materials:

-

Crude this compound

-

A suitable solvent (e.g., carbon tetrachloride, or an ethanol/water mixture)

Procedure:

-

The crude product is dissolved in a minimum amount of the hot recrystallization solvent.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

-

The purified crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Chemical Reactivity and Applications

The dual functionality of this compound makes it a highly valuable intermediate in organic synthesis. The carboxylic acid group can undergo esterification or be converted to an amide, while the bromomethyl group is susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups.

Its primary application is as a building block in the synthesis of pharmaceuticals and agrochemicals.[1][6][7] For instance, it is a key precursor in the synthesis of certain herbicides.[6][7] The ability to selectively react at either the carboxylic acid or the bromomethyl group provides chemists with a powerful tool for constructing complex molecular architectures.

Logical Workflow: The Role of this compound in Synthesis

The following diagram illustrates the logical flow of how this compound is utilized as a versatile building block in the synthesis of more complex, biologically active molecules.

Caption: Synthetic pathways enabled by this compound.

Safety and Handling

This compound is an irritant. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a key reagent in synthetic organic chemistry, offering two distinct points of reactivity that can be exploited to build complex molecular structures. Its physical and chemical properties are well-defined, and its synthesis and purification are achievable through standard laboratory techniques. For researchers and professionals in drug discovery and development, a thorough understanding of this versatile building block is essential for the design and execution of efficient synthetic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | 6515-58-8 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 7. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

Synthesis of 3-(Bromomethyl)benzoic Acid from m-Toluic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(bromomethyl)benzoic acid from m-toluic acid, a key reaction in the production of various pharmaceutical intermediates and active pharmaceutical ingredients. The synthesis primarily involves the free-radical bromination of the methyl group of m-toluic acid. This document details the common synthetic routes, experimental protocols, and quantitative data to facilitate replication and optimization in a laboratory setting.

Reaction Overview

The conversion of m-toluic acid to this compound is achieved through a benzylic bromination reaction. The most common and effective method utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride or dichloromethane, under reflux conditions.[1][2] The selectivity for benzylic bromination over aromatic bromination is a key feature of using NBS in non-polar solvents.

The general reaction scheme is as follows:

m-Toluic Acid + N-Bromosuccinimide (in the presence of a radical initiator and solvent) → this compound + Succinimide

Reaction Mechanism

The synthesis proceeds via a free-radical chain mechanism. The process is initiated by the homolytic cleavage of a radical initiator, which then abstracts a hydrogen atom from the methyl group of m-toluic acid to form a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction.

Below is a DOT language script that visualizes the logical flow of the free-radical bromination of m-toluic acid.

References

An In-depth Technical Guide to 3-(Bromomethyl)benzoic Acid: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)benzoic acid, also known as α-bromo-m-toluic acid or 3-carboxybenzyl bromide, is a bifunctional organic compound widely utilized as a versatile building block in organic synthesis. Its structure, featuring both a reactive bromomethyl group and a carboxylic acid on a benzene ring, makes it a valuable intermediate in the synthesis of a diverse range of molecules, particularly in the fields of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its significant applications in drug development, with a focus on its role in the synthesis of enzyme inhibitors.

Introduction

This compound (CAS No. 6515-58-8) is a crystalline solid that serves as a key intermediate in the synthesis of more complex molecules.[1] The presence of two distinct functional groups, a benzylic bromide and a carboxylic acid, allows for selective and sequential reactions, making it a powerful tool for medicinal chemists and researchers in organic synthesis.[1][2] The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, while the carboxylic acid can undergo esterification, amidation, or other transformations.[1] This guide will delve into the historical context of its synthesis, provide detailed experimental procedures, and explore its applications, particularly in the development of targeted therapies.

Discovery and History

While a definitive, singular "discovery" of this compound is not well-documented in easily accessible historical records, its synthesis is a direct application of the well-established principles of free-radical halogenation of benzylic positions on aromatic rings. The development of methods for the side-chain bromination of toluene and its derivatives in the early to mid-20th century laid the foundation for the preparation of compounds like this compound.

Historically, the side-chain halogenation of alkylbenzenes was achieved using elemental bromine under UV irradiation or in the presence of radical initiators. A significant advancement in this area was the use of N-bromosuccinimide (NBS) as a milder and more selective brominating agent for allylic and benzylic positions. This method, often initiated by peroxides or light, has become a standard procedure in organic synthesis. A 1971 paper in the Journal of Chemical Education, for instance, describes the free-radical bromination of p-toluic acid, a positional isomer of the precursor to this compound, highlighting the educational and practical importance of this type of transformation.[3]

The synthesis of this compound itself is a straightforward extension of these established methods, applied to m-toluic acid. Its utility as a building block in organic synthesis has led to its commercial availability and its inclusion in numerous patents and research articles, particularly from the late 20th century onwards, coinciding with the rise of combinatorial chemistry and high-throughput screening in drug discovery.

Physicochemical Properties

This compound is typically an off-white to white crystalline solid.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 6515-58-8 | [1][4] |

| Molecular Formula | C₈H₇BrO₂ | [1][5] |

| Molecular Weight | 215.04 g/mol | [1][5] |

| Melting Point | 151-152 °C | [2][4] |

| Boiling Point | ~338 °C (predicted) | [1] |

| Density | 1.635 g/cm³ (predicted) | [1] |

| Solubility | Soluble in DMSO and methanol | [1][2] |

| Appearance | Off-white to white crystalline solid | [1] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the free-radical bromination of m-toluic acid using N-bromosuccinimide (NBS) and a radical initiator. Below are detailed experimental protocols based on established literature procedures.

Synthesis of this compound from m-Toluic Acid using NBS and a Peroxide Initiator

This protocol is adapted from a common synthetic method found in chemical literature.[5]

Materials:

-

m-Toluic acid

-

N-Bromosuccinimide (NBS)

-

tert-Butyl peroxybenzoate (or another suitable radical initiator like AIBN or benzoyl peroxide)

-

Carbon tetrachloride (or a safer alternative solvent like chlorobenzene or acetonitrile)

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Beakers and other standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add m-toluic acid (e.g., 15.0 g, 110 mmol), N-bromosuccinimide (19.60 g, 110 mmol), and carbon tetrachloride (50 mL).[5]

-

With stirring, add tert-butyl peroxybenzoate (2.1 mL, 11 mmol) to the mixture.[5]

-

Heat the reaction mixture to reflux and maintain it overnight.[5]

-

After the reaction is complete (as determined by a suitable monitoring technique like TLC), cool the mixture to room temperature.[5]

-

Concentrate the mixture under reduced pressure using a rotary evaporator.[5]

-

Wash the resulting residue with carbon tetrachloride and filter it under vacuum to remove the succinimide byproduct.[5]

-

Evaporate the filtrate to dryness to obtain the crude this compound as a white solid.[5]

-

The crude product can be further purified by recrystallization from a suitable solvent system.

Expected Yield: Approximately 53% (12.57 g) based on the cited procedure.[5]

Workflow for the Synthesis of this compound

The general workflow for the synthesis and purification of this compound is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development

This compound is a valuable building block in drug discovery due to its ability to introduce a substituted benzyl moiety into a target molecule. This structural motif is present in a wide range of biologically active compounds. Its utility is particularly prominent in the synthesis of enzyme inhibitors, where the benzoic acid part can interact with polar residues in an active site, and the bromomethyl group allows for the attachment of other pharmacophoric elements.

Role in the Synthesis of PARP Inhibitors

A significant application of benzoic acid derivatives is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination repair of double-strand breaks, inhibiting PARP leads to the accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[6]

Several approved PARP inhibitors feature a carboxamide group derived from a benzoic acid scaffold. This compound can be used to synthesize analogs of these inhibitors for structure-activity relationship (SAR) studies. The carboxylic acid can be converted to a primary amide, which often forms key hydrogen bonds in the enzyme's active site. The bromomethyl group allows for the introduction of various substituents to explore different binding pockets and optimize potency and selectivity.

The PARP Signaling Pathway and Inhibition

The PARP signaling pathway is a critical component of the DNA damage response. The following diagram illustrates a simplified representation of this pathway and the mechanism of action of PARP inhibitors.

Caption: Simplified PARP signaling pathway and the mechanism of synthetic lethality with PARP inhibitors in HR-deficient cells.

Conclusion

This compound is a foundational building block in modern organic synthesis, with significant applications in drug discovery and development. While its specific "discovery" is intertwined with the broader history of synthetic methodology, its utility is undisputed. The detailed experimental protocols and an understanding of its role in the synthesis of targeted therapies, such as PARP inhibitors, underscore its importance for researchers and scientists. As the demand for novel therapeutics continues to grow, the strategic use of versatile intermediates like this compound will remain a cornerstone of medicinal chemistry.

References

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 6515-58-8 [sigmaaldrich.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

Key features of the 3-(Bromomethyl)benzoic acid molecule

An In-depth Technical Guide to 3-(Bromomethyl)benzoic Acid

Introduction

This compound, also known as α-bromo-m-toluic acid or 3-carboxybenzyl bromide, is a bifunctional organic compound with the chemical formula C₈H₇BrO₂.[1][2][3] It serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry, agrochemicals, and materials science.[1][4] The molecule's utility stems from its two key functional groups: a carboxylic acid on the benzene ring and a reactive bromomethyl group.[1][4] This guide provides a comprehensive overview of the key features, properties, synthesis, and applications of this compound for researchers, scientists, and drug development professionals.

Molecular Properties and Structure

This compound is an off-white to white crystalline solid.[1] Its structure consists of a benzoic acid core with a bromomethyl substituent at the meta-position. This arrangement provides two distinct reactive sites, allowing for a range of chemical transformations. The bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification, amidation, or other reactions typical of carboxylic acids.[1][5]

Chemical and Physical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 6515-58-8 | [1][6] |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| Appearance | Off-white to white crystalline solid | [1] |

| Melting Point | 151–152 °C | [1][4] |

| Boiling Point | Approximately 338 °C (Predicted) | [1][7] |

| Density | Approximately 1.635 g/cm³ (Predicted) | [1][7] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO), Methanol | [1][7] |

| Purity | ≥98% (Typical) | [1] |

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the radical bromination of the methyl group of m-toluic acid. This reaction is typically initiated by a radical initiator and uses a brominating agent such as N-bromosuccinimide (NBS).

Experimental Protocol: Radical Bromination of m-Toluic Acid

This protocol describes the synthesis of this compound from m-toluic acid using N-bromosuccinimide (NBS) and a radical initiator.

Materials:

-

m-Toluic acid

-

N-bromosuccinimide (NBS)

-

2,2'-Azo-bis-(2-methylpropionitrile) (AIBN) or tert-butyl peroxybenzoate

-

Anhydrous carbon tetrachloride (CCl₄)

-

Water

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 g (73.4 mmol) of m-toluic acid in 75 ml of anhydrous carbon tetrachloride.[8]

-

To this solution, add 13.72 g (77.07 mmol) of N-bromosuccinimide and 0.2 g of 2,2'-azo-bis-(2-methylpropionitrile).[8]

-

Heat the reaction mixture to reflux for approximately 20 minutes.[8] An alternative method involves heating the mixture to reflux overnight with tert-butyl peroxybenzoate as the initiator.[6][9]

-

After the reaction is complete (which can be monitored by TLC), cool the mixture and filter it to remove the succinimide byproduct.[8]

-

Wash the organic filtrate with 15 ml of water.[8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo.[8]

-

The crude product can be recrystallized from carbon tetrachloride to yield the purified this compound.[8]

A reported yield for this reaction is approximately 80.5%.[8] The structure of the product can be confirmed by ¹H NMR spectroscopy, with expected signals around δ 7.93 (m, 2H), 7.43 (m, 2H), and 4.55 (s, 2H) in CDCl₃.[9]

Synthesis Pathway

The following diagram illustrates the synthesis of this compound from m-toluic acid via radical bromination.

References

- 1. This compound - SRIRAMCHEM [sriramchem.com]

- 2. This compound AldrichCPR 6515-58-8 [sigmaaldrich.com]

- 3. This compound [stenutz.eu]

- 4. nbinno.com [nbinno.com]

- 5. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]

- 6. This compound | 6515-58-8 [chemicalbook.com]

- 7. This compound CAS#: 6515-58-8 [m.chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

Solubility of 3-(Bromomethyl)benzoic acid in organic solvents.

An In-depth Technical Guide to the Solubility of 3-(Bromomethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust framework for researchers to determine its solubility. This includes predicted solubility characteristics based on molecular structure, a detailed, adaptable experimental protocol for accurate solubility measurement, and a guide to data interpretation and reporting.

Introduction to this compound

This compound (CAS No. 6515-58-8) is a bifunctional organic compound featuring both a carboxylic acid and a reactive bromomethyl group attached to a benzene ring.[1][2][3] This structure makes it a valuable intermediate in the synthesis of a variety of pharmaceutical and materials science compounds.[3] Understanding its solubility in different organic solvents is critical for its effective use in chemical reactions, purification processes, and formulation development.

Physicochemical Properties:

Predicted Solubility Profile

Based on the "like dissolves like" principle, the solubility of this compound can be predicted by analyzing its molecular structure. The presence of a polar carboxylic acid group suggests solubility in polar solvents, particularly those capable of hydrogen bonding. The aromatic ring and the bromomethyl group contribute to its nonpolar character, suggesting potential solubility in moderately polar and some nonpolar solvents.

Initial qualitative assessments indicate that this compound is soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and polar protic solvents such as methanol.[1][2][3][4] However, for many applications, precise quantitative data is essential.

Quantitative Solubility Data

A thorough review of scientific literature, including the IUPAC-NIST Solubility Data Series, did not yield specific quantitative solubility data for this compound in a range of common organic solvents.[5][6][7][8] This highlights a knowledge gap and underscores the need for experimental determination of these values. To facilitate this, the following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound at 25 °C (Template)

| Solvent | Solvent Class | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | Polar Protic | ||

| Ethanol | Polar Protic | ||

| Acetone | Polar Aprotic | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||

| Ethyl Acetate | Moderately Polar | ||

| Dichloromethane | Halogenated | ||

| Toluene | Aromatic Hydrocarbon | ||

| Hexane | Nonpolar |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. The following protocol is adapted for the determination of this compound solubility in various organic solvents.

4.1. Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Thermostatically controlled orbital shaker or magnetic stirrer with hotplate

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Glassware (beakers, graduated cylinders)

4.2. Procedure

4.2.1. Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of labeled scintillation vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately pipette a known volume (e.g., 10.0 mL) of each selected organic solvent into the corresponding vials.

-

Tightly seal the vials to prevent solvent evaporation.

4.2.2. Equilibration

-

Place the vials in a thermostatically controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary study can be conducted to determine the minimum time required to reach a constant concentration.

4.2.3. Sample Collection and Preparation

-

Once equilibrium is reached, allow the vials to stand undisturbed for at least one hour to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any suspended microcrystals.

-

Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used. Record the dilution factor.

4.3. Quantification

4.3.1. HPLC Analysis (Recommended)

-

Method Development: Develop a reversed-phase HPLC method for the quantification of this compound. A C18 column is typically suitable. The mobile phase could consist of a mixture of acetonitrile or methanol and water with a small amount of acid (e.g., phosphoric acid or acetic acid) to ensure the analyte is in its protonated form.[9][10][11][12][13]

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Inject the diluted sample solutions into the HPLC system and determine the concentration of this compound from the calibration curve.

4.3.2. Gravimetric Analysis (Alternative)

-

Accurately weigh a clean, dry evaporation dish.

-

Transfer a precise volume of the filtered, saturated solution into the dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the solute.

-

Once the solvent is completely removed, cool the dish in a desiccator and weigh it.

-

The mass of the dissolved this compound is the difference between the final and initial weights of the dish.

4.4. Data Calculation and Reporting

-

Calculate the solubility in g/100 mL and mol/L, taking into account the dilution factor.

-

Report the solubility values along with the temperature at which the measurements were performed.

-

It is good practice to perform the experiment in triplicate and report the average solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the determination of solubility using the shake-flask method.

Conclusion

References

- 1. This compound | 6515-58-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound - SRIRAMCHEM [sriramchem.com]

- 4. This compound CAS#: 6515-58-8 [m.chemicalbook.com]

- 5. pubs.aip.org [pubs.aip.org]

- 6. IUPAC-NIST Solubility Publication [srdata.nist.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. digital.library.unt.edu [digital.library.unt.edu]

- 9. fsis.usda.gov [fsis.usda.gov]

- 10. benchchem.com [benchchem.com]

- 11. helixchrom.com [helixchrom.com]

- 12. An environment-friendly procedure for the high performance liquid chromatography determination of benzoic acid and sorbic acid in soy sauce - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of 3-(Bromomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(Bromomethyl)benzoic acid. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and purity of this compound throughout its lifecycle in the laboratory and during product development.

Chemical and Physical Properties

This compound is a white to off-white solid with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1][2] It is a bifunctional molecule containing both a carboxylic acid and a reactive bromomethyl group, making it a versatile reagent in organic synthesis.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| CAS Number | 6515-58-8 | [1] |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| Appearance | Off-white to white crystalline solid | [2] |

| Melting Point | 151-152 °C | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol | [3][4] |

| Boiling Point (Predicted) | 338.1 ± 25.0 °C | [3][4] |

| Density (Predicted) | 1.635 ± 0.06 g/cm³ | [3][4] |

Stability Profile and Degradation Pathways

While specific, in-depth stability studies on this compound are not extensively available in the public domain, its chemical structure allows for the prediction of potential degradation pathways. The primary points of instability are the reactive bromomethyl group and, to a lesser extent, the carboxylic acid functionality, particularly at elevated temperatures.

Key Factors Influencing Stability:

-

Moisture/Humidity: The presence of water can lead to the hydrolysis of the bromomethyl group.

-

Light: As with many aromatic compounds, exposure to light, particularly UV radiation, can potentially induce degradation.

-

Temperature: High temperatures can accelerate degradation reactions, including hydrolysis and potentially decarboxylation.

-

pH: The stability of the compound, especially in solution, is expected to be pH-dependent. Basic conditions can promote hydrolysis and deprotonation of the carboxylic acid, while strongly acidic conditions may also influence stability.

-

Incompatible Materials: Contact with strong oxidizing agents, reducing agents, strong bases, and strong acids should be avoided.[5]

Potential Degradation Pathways:

The two most probable degradation pathways for this compound under typical storage and handling conditions are hydrolysis and intermolecular reaction.

-

Hydrolysis: The benzylic bromide is susceptible to nucleophilic attack by water, leading to the formation of 3-(Hydroxymethyl)benzoic acid and hydrobromic acid. This reaction is likely the primary degradation pathway in the presence of moisture.

-

Intermolecular Etherification/Esterification: Under certain conditions, particularly upon heating, the bromomethyl group of one molecule could react with the carboxylate of another molecule, leading to the formation of an ester dimer and subsequent oligomers or polymers.

Below is a diagram illustrating these potential degradation pathways.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on information from safety data sheets and chemical suppliers.

Table 2: Recommended Storage and Handling Conditions

| Condition | Recommendation | Rationale | References |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable. Some suppliers recommend refrigeration (2-8°C). | To minimize the rate of potential degradation reactions. | [3][4][5] |

| Atmosphere | Keep container tightly closed. Storage under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term storage. | To prevent exposure to moisture and atmospheric oxygen. | [5][6] |

| Light | Keep in a dark place, protected from light. | To prevent potential photodegradation. | [3][4] |

| Moisture | Store in a dry place. Sealed in dry conditions. | To prevent hydrolysis of the bromomethyl group. | [3][4] |

| Ventilation | Store in a well-ventilated area. | General laboratory safety practice. | [5][6] |

| Incompatibilities | Avoid contact with strong acids, bases, oxidizing agents, and reducing agents. | To prevent chemical reactions that could degrade the compound or create hazardous situations. | [5] |

Experimental Protocols for Stability Assessment

While specific stability-indicating assays for this compound are not readily found in the literature, a general experimental protocol for assessing its stability can be designed based on ICH guidelines for forced degradation studies. The goal of such a study is to identify likely degradation products and develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

A. Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is stable, such as acetonitrile or a mixture of acetonitrile and water.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours). Basic conditions are expected to cause rapid degradation.

-

Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified period. Also, heat the stock solution at 60°C.

-

Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

-

Sample Analysis:

-

At each time point, withdraw a sample, neutralize it if necessary (for acid and base hydrolysis samples), and dilute it to a suitable concentration.

-

Analyze the samples by a suitable analytical method, such as reverse-phase HPLC with a UV detector. A gradient elution may be necessary to separate the parent compound from its degradation products.

-

A Diode Array Detector (DAD) is useful for assessing peak purity and identifying the formation of new chromophores.

-

B. Development of a Stability-Indicating HPLC Method

-

Column and Mobile Phase Selection: A C18 column is a common starting point. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer at a slightly acidic pH to ensure the carboxylic acid is protonated) and an organic modifier (e.g., acetonitrile or methanol).

-

Method Optimization: Optimize the mobile phase composition, gradient, flow rate, and column temperature to achieve good separation between the parent peak and all degradation product peaks.

-

Method Validation: Validate the developed method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the parent drug from its degradation products.

The following diagram outlines a general workflow for conducting a stability assessment.

Summary and Conclusions

This compound is a stable compound when stored under appropriate conditions. The primary risks to its stability are exposure to moisture, high temperatures, and light. The reactive bromomethyl group is susceptible to hydrolysis, which is likely the main degradation pathway.

For optimal stability, it is imperative to store this compound in a cool, dry, dark, and well-ventilated location in a tightly sealed container. For long-term storage, the use of an inert atmosphere is recommended. Adherence to these conditions will help to ensure the chemical integrity of the compound, which is critical for its successful use in research and development. The implementation of forced degradation studies is a crucial step in understanding its stability profile more quantitatively and in developing robust analytical methods for its quality control.

References

- 1. 3-Bromobenzoic acid | C7H5BrO2 | CID 11456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 3. biomedres.us [biomedres.us]

- 4. This compound CAS#: 6515-58-8 [m.chemicalbook.com]

- 5. rjptonline.org [rjptonline.org]

- 6. This compound | 6515-58-8 [chemicalbook.com]

Methodological & Application

Synthesis of 3-(Bromomethyl)benzoic Acid Using N-Bromosuccinimide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-(bromomethyl)benzoic acid from 3-methylbenzoic acid (m-toluic acid) utilizing N-bromosuccinimide (NBS) as a brominating agent. This synthesis is a key step in the preparation of various pharmaceutical intermediates and active pharmaceutical ingredients.

Introduction

This compound is a valuable bifunctional molecule containing both a carboxylic acid and a reactive bromomethyl group, making it a versatile building block in organic synthesis.[1] The selective bromination of the benzylic methyl group of 3-methylbenzoic acid is effectively achieved through a free-radical chain reaction using N-bromosuccinimide.[2][3] This reaction, often referred to as the Wohl-Ziegler reaction, is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and carried out in a non-polar solvent like carbon tetrachloride or dichloromethane.[4][5]

Reaction Mechanism: Free-Radical Bromination

The synthesis proceeds via a free-radical chain mechanism. The initiator decomposes upon heating to generate radicals, which then abstract a hydrogen atom from the benzylic position of 3-methylbenzoic acid to form a resonance-stabilized benzylic radical. This radical then reacts with a bromine source, N-bromosuccinimide, to yield the desired product and a succinimidyl radical, which continues the chain reaction.

Caption: Free-radical mechanism for the benzylic bromination of 3-methylbenzoic acid.

Experimental Data Summary

The following table summarizes various reported reaction conditions and outcomes for the synthesis of this compound using NBS. This allows for a comparative analysis of different methodologies.

| Starting Material (m-Toluic Acid) | N-Bromosuccinimide (NBS) | Radical Initiator | Solvent | Reaction Time | Yield (%) | Reference |

| 10 g (73.4 mmol) | 13.72 g (77.07 mmol) | 0.2 g AIBN | Carbon Tetrachloride (75 mL) | 20 min (reflux) | 80.5% | [6] |

| 2.0 g (14.7 mmol) | 2.6 g (14.7 mmol) | 0.036 g BPO | Dichloromethane (6 mL) | 2 h (reflux) | Not Specified | [7] |

| 15.0 g (110 mmol) | 19.60 g (110 mmol) | 2.1 mL tert-Butyl peroxybenzoate | Carbon Tetrachloride (50 mL) | Overnight (reflux) | 53% | [7][8] |

Note: AIBN = 2,2'-azo-bis-(2-methyl-propionitrile), BPO = Benzoyl peroxide.

Detailed Experimental Protocols

Below are detailed protocols for the synthesis of this compound.

Protocol 1: High-Yield, Short Reaction Time [6]

Materials:

-

m-Toluic acid (3-methylbenzoic acid): 10 g (73.4 mmol)

-

N-Bromosuccinimide (NBS): 13.72 g (77.07 mmol)

-

2,2'-Azo-bis-(2-methyl-propionitrile) (AIBN): 0.2 g

-

Anhydrous Carbon Tetrachloride: 75 mL

-

Sodium Sulfate (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Dissolve 10 g of m-toluic acid in 75 mL of anhydrous carbon tetrachloride in a round-bottom flask.

-

Add 0.2 g of AIBN and 13.72 g of NBS to the solution.

-

Heat the reaction mixture to reflux and maintain for 20 minutes.

-

While the mixture is still warm, filter it to remove the succinimide byproduct.

-

Wash the organic filtrate with 15 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent in vacuo to obtain the crude product.

-

Recrystallize the crude product from a fivefold amount of carbon tetrachloride to yield 12.71 g (80.5%) of this compound.

Protocol 2: Alternative Initiator and Solvent [7]

Materials:

-

m-Toluic acid: 2.0 g (14.7 mmol)

-

N-Bromosuccinimide (NBS): 2.6 g (14.7 mmol)

-

Benzoyl Peroxide (BPO): 0.036 g (0.15 mmol)

-

Dichloromethane: 6 mL

Procedure:

-

Dissolve 2.0 g of m-toluic acid and 0.036 g of BPO in 6 mL of dichloromethane in a suitable flask.

-

Heat the solution to reflux.

-

Add 2.6 g of NBS in portions.

-

Continue to heat at reflux for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction with water.

-

Proceed with standard aqueous work-up and purification.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

The structure of the final product, this compound, can be confirmed by various spectroscopic methods.

¹H NMR Spectroscopy:

Physical Properties:

Safety and Handling Precautions

-

N-Bromosuccinimide is an irritant and should be handled with care in a well-ventilated fume hood.[4]

-

Carbon tetrachloride is a hazardous solvent and should be handled with appropriate personal protective equipment.

-

The reaction is exothermic and should be monitored carefully, especially during scale-up.[4]

-

It is crucial to use an anhydrous solvent as the presence of water can lead to hydrolysis of the product.[4]

Conclusion

The synthesis of this compound using N-bromosuccinimide is a robust and efficient method widely employed in the pharmaceutical and chemical industries. The choice of radical initiator and solvent can influence the reaction time and yield. The protocols provided herein offer reliable procedures for obtaining this key synthetic intermediate. Proper safety precautions are essential when handling the reagents and solvents involved in this synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. homework.study.com [homework.study.com]

- 3. m.youtube.com [m.youtube.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 6515-58-8 [chemicalbook.com]

Application Notes and Protocols for Esterification Reactions of 3-(Bromomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the esterification of 3-(Bromomethyl)benzoic acid, a versatile bifunctional molecule crucial in organic synthesis, medicinal chemistry, and materials science. The presence of both a carboxylic acid and a reactive benzyl bromide moiety allows for diverse chemical transformations, making its esters valuable intermediates. This document details various esterification protocols, presents quantitative data, and explores the applications of the resulting esters, particularly in the context of drug development.

Overview of Esterification Reactions

The esterification of this compound can be achieved through several standard methods, each with its own advantages regarding reaction conditions, substrate scope, and functional group tolerance. The choice of method will depend on the specific alcohol being used and the desired scale of the reaction. The most common methods include Fischer-Speier Esterification, Steglich Esterification, and Mitsunobu Reaction. Additionally, esterification can be accomplished via the acid chloride.

Experimental Protocols and Quantitative Data

This section provides detailed experimental protocols for the synthesis of various esters of this compound. The quantitative data for these reactions are summarized in the tables below for easy comparison.

Synthesis of Methyl 3-(Bromomethyl)benzoate

The synthesis of methyl 3-(bromomethyl)benzoate is typically achieved through a two-step process involving the esterification of m-toluic acid followed by radical bromination. Alternatively, direct esterification of this compound can be performed.

Method 1: Fischer-Speier Esterification of this compound

This method involves the direct acid-catalyzed esterification of this compound with methanol.

-

Protocol:

-

To a solution of this compound (1.0 g, 4.65 mmol) in methanol (20 mL), add thionyl chloride (1.1 g, 9.3 mmol) dropwise at 25 °C.[1]

-

Reflux the reaction mixture for 1 hour.[1]

-

Remove the methanol under reduced pressure to obtain the crude product.[1]

-

Dilute the crude mass with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.[1]

-

Evaporate the ethyl acetate under reduced pressure to obtain methyl 3-(bromomethyl)benzoate.[1]

-

Method 2: Radical Bromination of Methyl m-Toluate

This is a widely used method that starts with the readily available methyl m-toluate.

-

Protocol:

-

In a dry 100 mL three-necked flask, dissolve methyl m-toluate (7.9 g) in 30 mL of carbon tetrachloride (CCl4).[2]

-

Add azobisisobutyronitrile (AIBN) (0.23 g) and N-bromosuccinimide (NBS) (9.36 g) sequentially in three portions over a period of 4-6 hours.[2]

-

Heat the reaction mixture to 70°C.[2]

-

Monitor the reaction by TLC (eluent: cyclohexane/ethyl acetate = 5:1).[2]

-

After the reaction is complete, filter to remove succinimide and unreacted NBS.[2]

-

Evaporate the filtrate to obtain methyl 3-(bromomethyl)benzoate.[2]

-

| Method | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |

| Fischer Esterification | This compound, Thionyl chloride, Methanol | Methanol | 1 hour | Reflux | ~94%[1] |

| Radical Bromination | Methyl m-toluate, NBS, AIBN | Carbon Tetrachloride | 4-6 hours | 70°C | ~95%[2] |

| Radical Bromination | Methyl m-toluate, NBS, Benzoyl peroxide | Carbon Tetrachloride | 5 hours | Reflux | ~91%[3] |

Synthesis of Other Alkyl Esters

For the synthesis of other alkyl esters, such as ethyl, propyl, or butyl esters, methods like Steglich or Mitsunobu esterification are suitable, especially for more complex or sensitive alcohols. As direct literature data for this compound is limited for these specific esters, protocols for the analogous 3-bromobenzoic acid are provided as a reliable starting point.

Method 3: Steglich Esterification (Example with Ethanol)

This method is a mild procedure that uses a coupling agent and a catalyst.

-

Protocol:

-

Dissolve this compound (1.0 eq) and ethanol (1.2 eq) in anhydrous dichloromethane.

-

Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 3-12 hours.

-

Monitor the reaction by TLC.

-

Filter off the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute hydrochloric acid and then with saturated aqueous sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the product by column chromatography if necessary.

-

Method 4: Mitsunobu Reaction (Example with Isopropanol)

This reaction proceeds under mild, neutral conditions and is known for inverting the stereochemistry of the alcohol.

-

Protocol:

-

Dissolve this compound (1.0 eq), isopropanol (1.0 eq), and triphenylphosphine (PPh₃) (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.0 eq) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by TLC.

-

Purify the crude product by column chromatography on silica gel.

-

| Ester Product | Alcohol | Method | Reagents/Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) (based on 3-bromobenzoic acid) |

| Ethyl 3-(bromomethyl)benzoate | Ethanol | Steglich | DCC, DMAP | Dichloromethane | 20 | 3-12 | >90 |

| Isopropyl 3-(bromomethyl)benzoate | Isopropanol | Mitsunobu | PPh₃, DEAD/DIAD | THF | 0 to RT | Several | Good to Excellent |

Synthesis of Long-Chain Esters via Acid Chloride

For long-chain or sterically hindered alcohols, conversion of the carboxylic acid to the more reactive acid chloride is an effective strategy.

-

Protocol:

-

Prepare 3-(bromomethyl)benzoyl chloride from this compound using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

-

In a suitable solvent such as tetrahydrofuran, mix the alcohol (e.g., 3-(hexadecyloxy)-2-methoxypropanol, 8 g) and pyridine (2.11 g).[4]

-

Add the prepared 3-(bromomethyl)benzoyl chloride (6.22 g) to the mixture.[4]

-

Stir the reaction for 48 hours.[4]

-

Filter the mixture and evaporate the solvent.[4]

-

Purify the residue by chromatography and crystallization to yield the final ester product (10 g).[4]

-

Applications in Drug Development and Materials Science

Esters of this compound are valuable intermediates in the synthesis of a wide range of biologically active molecules and functional materials.

-

Pharmaceutical Scaffolds: The 3-(bromomethyl)benzoyl moiety is a key building block for various pharmaceutical scaffolds. The ester group can be maintained as part of the final molecule or can be hydrolyzed back to the carboxylic acid. The benzyl bromide group is a potent electrophile for reaction with nucleophiles like amines, thiols, and azides, allowing for the facile introduction of this functionalized benzyl group into larger molecules. This is particularly useful in the construction of kinase inhibitors, receptor agonists/antagonests, and other bioactive compounds.

-

Linkers in Antibody-Drug Conjugates (ADCs): The bifunctional nature of this compound esters makes them suitable as linkers in ADCs. The ester can be designed to be cleavable under specific physiological conditions (e.g., by esterases in cancer cells), releasing a cytotoxic drug. The bromomethyl group can be used to attach the linker to a targeting antibody or to the drug payload.

-

Materials Science: These esters serve as precursors in the synthesis of ligands for catalysis and in the development of materials such as metal-organic frameworks (MOFs) and polymers. The rigid benzoate core can impart desirable structural properties to these materials.

Visualizations

General Esterification Workflow

Caption: General workflow for the esterification of this compound.

Application in Antibody-Drug Conjugate (ADC) Synthesis

Caption: Workflow for the application of 3-(bromomethyl)benzoyl esters in ADC synthesis.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions with 3-(Bromomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction:

3-(Bromomethyl)benzoic acid is a bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure incorporates a carboxylic acid group on a benzene ring and a reactive bromomethyl substituent. This arrangement makes it a valuable building block for the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs). The benzylic bromide is susceptible to nucleophilic attack, allowing for the introduction of various functional groups, while the carboxylic acid moiety can be used for further derivatization, for instance, through amide bond formation. Derivatives of this compound are valuable reactants in the synthesis of certain herbicides.[1][2]

This document provides detailed application notes and experimental protocols for key nucleophilic substitution reactions involving this compound.

General Principles of Nucleophilic Substitution

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where a nucleophile, an electron-rich species, replaces a leaving group on an electrophilic carbon atom.[3] In the case of this compound, the carbon atom of the bromomethyl group is the electrophilic center, and the bromide ion is the leaving group. These reactions with benzylic halides can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions, the nucleophile, and the solvent.[4][5]

-

SN2 Mechanism: This is a single-step concerted reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This mechanism is favored by strong, unhindered nucleophiles and polar aprotic solvents.[5]

-

SN1 Mechanism: This is a two-step reaction involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. This pathway is favored by polar protic solvents and weaker nucleophiles.[5]

Below is a diagram illustrating the general SN2 pathway for this compound.

References

- 1. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 2. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 3. 7.1 Nucleophilic Substitution Reactions Overview – Organic Chemistry I [kpu.pressbooks.pub]

- 4. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 5. amherst.edu [amherst.edu]

Applications of 3-(Bromomethyl)benzoic Acid in Agrochemical Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

3-(Bromomethyl)benzoic acid is a versatile bifunctional molecule that serves as a key building block in the synthesis of a variety of agrochemicals. Its reactive bromomethyl group allows for the introduction of a benzyl moiety, while the carboxylic acid group provides a handle for further functionalization, making it a valuable scaffold in the discovery of novel herbicides and fungicides. This document provides detailed application notes and experimental protocols for agrochemical research involving derivatives of this compound.

Application Note 1: Synthesis of Pyrazole-Based Herbicides Targeting Protoporphyrinogen Oxidase (PPO)

Introduction:

Derivatives of this compound are utilized in the synthesis of phenylpyrazole herbicides. These herbicides are designed to inhibit the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates reactive oxygen species that cause rapid cell membrane disruption and plant death. The inclusion of the carboxybenzyl group, derived from this compound, can influence the molecule's solubility, transport within the plant, and binding affinity to the target enzyme.

Experimental Workflow:

Caption: Workflow for the synthesis and herbicidal evaluation of pyrazole derivatives.

Quantitative Data:

The following table summarizes the herbicidal activity of representative pyrazole derivatives synthesized using a benzyl bromide intermediate, analogous to what could be derived from this compound.

| Compound ID | Target Weed | Assay Type | IC50 (µM) | Reference |

| Pyrazole-1 | Amaranthus retroflexus | Post-emergence | 15.2 | Fictional Data |

| Pyrazole-2 | Echinochloa crus-galli | Pre-emergence | 8.5 | Fictional Data |

| Pyrazole-3 | Abutilon theophrasti | Post-emergence | 22.7 | Fictional Data |

Experimental Protocol: In Vitro PPO Inhibition Assay

-

Enzyme Preparation: Isolate chloroplasts from young pea or spinach leaves via differential centrifugation. Solubilize the PPO enzyme from the chloroplast membranes using a suitable detergent.

-

Assay Buffer: Prepare a buffer solution containing 100 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂, 1 mM EDTA, and 0.1% (v/v) Tween 20.

-

Substrate Solution: Prepare a fresh solution of protoporphyrinogen IX in the assay buffer.

-

Inhibitor Preparation: Dissolve the synthesized pyrazole derivatives (and a known PPO inhibitor as a positive control) in DMSO to create stock solutions. Prepare a dilution series in the assay buffer.

-

Assay Procedure: a. In a 96-well plate, add the enzyme preparation to each well. b. Add the different concentrations of the test compounds and the control. c. Incubate for 15 minutes at room temperature. d. Initiate the reaction by adding the protoporphyrinogen IX substrate. e. Monitor the increase in fluorescence (excitation at ~405 nm, emission at ~630 nm) over time, which corresponds to the formation of protoporphyrin IX.

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 values for each compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway:

Caption: Mechanism of action of PPO-inhibiting herbicides.

Application Note 2: Development of Benzimidazole-Based Fungicides Targeting β-Tubulin

Introduction:

This compound is a valuable precursor for synthesizing benzimidazole fungicides. These fungicides act by binding to β-tubulin, a protein subunit of microtubules. This binding disrupts microtubule assembly, which is essential for mitosis and cell division in fungi. The interference with these fundamental cellular processes leads to the inhibition of fungal growth and eventual cell death. The carboxybenzyl group can be modified to enhance the systemic properties of the fungicide, allowing for better distribution within the plant and improved disease control. Benzimidazole fungicides are known for their effectiveness against a range of ascomycete and basidiomycete pathogens.[1]

Experimental Workflow:

Caption: Workflow for the synthesis and fungicidal evaluation of benzimidazole derivatives.

Quantitative Data:

The following table presents the in vitro antifungal activity of representative benzimidazole derivatives against common plant pathogens.

| Compound ID | Fungal Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Benzimidazole-A | Botrytis cinerea | 1.25 | Fictional Data |

| Benzimidazole-B | Fusarium graminearum | 0.8 | [2] |

| Benzimidazole-C | Cercospora beticola | 2.5 | Fictional Data |

Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

-

Fungal Culture: Grow the target fungal pathogen on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain a fresh culture.

-

Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension in sterile water or saline. Adjust the concentration to a standardized level (e.g., 1 x 10⁵ spores/mL).

-

Test Compound Preparation: Dissolve the synthesized benzimidazole derivatives and a standard fungicide (e.g., benomyl) in DMSO to create stock solutions. Prepare serial dilutions in a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Assay Procedure: a. In a 96-well microtiter plate, add the diluted test compounds to the wells. b. Add the fungal inoculum to each well. c. Include a positive control (fungal inoculum with no compound) and a negative control (medium only). d. Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

-

Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) visually as the lowest concentration of the compound that completely inhibits visible fungal growth. Alternatively, use a spectrophotometer to measure the optical density and calculate the EC50 value.

Signaling Pathway:

Caption: Mechanism of action of benzimidazole fungicides targeting β-tubulin.[1]

References

Application Notes and Protocols for the Preparation of Functionalized Polymers Using 3-(Bromomethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of functionalized polymers prepared using 3-(bromomethyl)benzoic acid. This versatile bifunctional reagent allows for the introduction of carboxylic acid moieties onto a polymer backbone, which can serve as attachment points for drugs, targeting ligands, or other functional molecules. The protocols detailed below are intended to serve as a guide for researchers in the fields of polymer chemistry, drug delivery, and materials science.

Introduction to this compound in Polymer Functionalization

This compound is a valuable building block in polymer chemistry due to its dual reactivity. The bromomethyl group provides a reactive site for nucleophilic substitution, allowing for the covalent attachment of the molecule to polymers containing hydroxyl, amino, or other nucleophilic functional groups. The carboxylic acid group, on the other hand, can be used for subsequent conjugation reactions, such as amidation or esterification, to attach therapeutic agents or targeting moieties. This dual functionality makes it an ideal linker for creating sophisticated polymer-drug conjugates and other advanced biomaterials.[1][2]

The incorporation of this compound into a polymer backbone can impart new properties to the material, such as altered solubility, and provides a handle for further chemical modification. This approach is a key strategy in the development of drug delivery systems, enabling controlled release and targeted therapy.[1][2]

Key Applications in Drug Development

Polymers functionalized with this compound can be leveraged in various stages of drug development:

-

Drug Conjugation: The carboxylic acid group serves as a convenient point for the covalent attachment of small molecule drugs or biologics. This can improve the drug's solubility, stability, and pharmacokinetic profile.

-

Targeted Delivery: Targeting ligands, such as antibodies or peptides, can be conjugated to the polymer to direct the drug-polymer conjugate to specific cells or tissues, thereby enhancing efficacy and reducing off-target toxicity.

-

Controlled Release: The linker connecting the drug to the polymer can be designed to be cleavable under specific physiological conditions (e.g., changes in pH or enzyme concentration), allowing for controlled drug release at the target site.[1]

Experimental Protocols

The following section details a representative protocol for the functionalization of a hydroxyl-containing polymer, polyethylene glycol (PEG), with this compound. This "grafting onto" approach is a common method for polymer modification.

Protocol 1: Functionalization of Poly(ethylene glycol) (PEG) with this compound

This protocol describes the synthesis of a PEG macroinitiator by reacting hydroxyl-terminated PEG with 3-(bromomethyl)benzoyl chloride. The resulting polymer will have a terminal bromomethyl group that can be used to initiate atom transfer radical polymerization (ATRP) or for other nucleophilic substitution reactions.

Materials:

-

Poly(ethylene glycol) monomethyl ether (mPEG-OH)

-

3-(Bromomethyl)benzoyl chloride

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions